REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH:3]1[C:8](=[O:9])[C:7]([OH:10])=[CH:6]O[C:4]=1[CH2:11][OH:12]>O>[OH:12][CH2:11][C:4]1[N:2]([CH3:1])[CH:6]=[C:7]([OH:10])[C:8](=[O:9])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
|
DISTILLATION
|
Details
|
in hot distilled water
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Type
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ADDITION
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Details
|
The pH of this solution is adjusted to 9.8 by the addition of HCl solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white product is obtained upon recrystallization from hot water
|
Name
|
|
Type
|
|
Smiles
|
OCC1=CC(C(=CN1C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |